molecular formula C20H17N3O2S B2580812 7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-85-2

7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2580812
CAS No.: 900003-85-2
M. Wt: 363.44
InChI Key: GRYAVIDOWGSROK-UHFFFAOYSA-N
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Description

7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Compounds related to 7-methoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit complex chemical structures and are often synthesized for their potential chemical and pharmacological activities. For instance, certain fused oxazine compounds have been prepared and utilized as starting materials for novel derivatives like pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, noted for their anticipated considerable chemical and pharmacological activities (Mahmoud, El-Bordany, & Elsayed, 2017).

Crystal Structure Analysis

In-depth crystal structure analysis of derivatives, such as 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, reveals intricate molecular arrangements, showcasing a range of hydrogen-bonded structures. These molecules exhibit diverse spatial configurations, forming chains or complex sheets, depending on the specific intermolecular hydrogen bonds present (Castillo, Abonía, Cobo, & Glidewell, 2009).

Chemical Space Exploration

The exploration of unconquered chemical space, especially in the realm of heteroaromatic rings, underscores the importance of compounds like this compound. Researchers have identified over 200 unconquered bicyclic heteroaromatic rings, synthetically feasible with potential medicinal interest, emphasizing the significance of these compounds in expanding chemical diversity and exploring new scientific frontiers (Thorimbert, Botuha, & Passador, 2018).

Biochemical Impacts and Potential Insecticidal Applications

Some derivatives of oxazine compounds are synthesized with anticipated biological activities. For instance, a series of biologically active heterocyclic compounds, including pyrazole, thiazole, and pyridine derivatives, have been investigated for their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis. The biochemical and toxicological aspects of these compounds underline their potential utility in agricultural and pest control applications (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Properties

IUPAC Name

7-methoxy-5-pyridin-3-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-24-17-7-2-6-14-16-11-15(18-8-4-10-26-18)22-23(16)20(25-19(14)17)13-5-3-9-21-12-13/h2-10,12,16,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYAVIDOWGSROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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